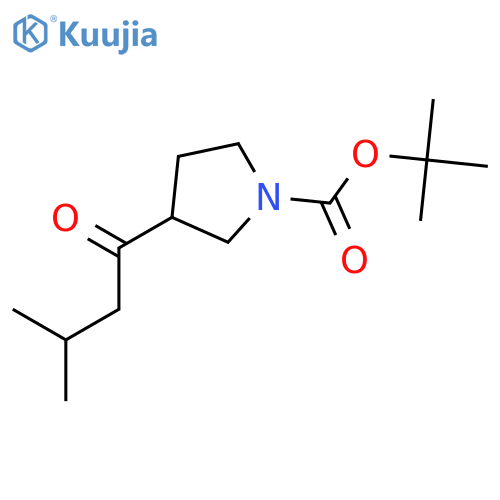

Cas no 1251570-77-0 ((S)-1-Boc-3-(3-methylbutanoyl)pyrrolidine)

(S)-1-Boc-3-(3-methylbutanoyl)pyrrolidine 化学的及び物理的性質

名前と識別子

-

- (S)-1-Boc-3-(3-methylbutanoyl)pyrrolidine

- (S)-tert-Butyl 3-(3-methylbutanoyl)pyrrolidine-1-carboxylate

- tert-butyl (3S)-3-(3-methylbutanoyl)pyrrolidine-1-carboxylate

- (S)-3-(3-Methylbutanoyl)pyrrolidine-1-carboxylic acid tert-butyl ester

- YTUUBUJBFUTVOQ-NSHDSACASA-N

- CS-0079037

- DTXSID30721413

- A24088

- D74018

- SCHEMBL585980

- (S)-3-(3-methylbutanoyl)-pyrrolidine-1-carboxylic acid tert-butyl ester

- (S)-tert-butyl3-(3-methylbutanoyl)pyrrolidine-1-carboxylate

- AKOS015999865

- EN300-799057

- 1251570-77-0

-

- MDL: MFCD19441509

- インチ: InChI=1S/C14H25NO3/c1-10(2)8-12(16)11-6-7-15(9-11)13(17)18-14(3,4)5/h10-11H,6-9H2,1-5H3/t11-/m0/s1

- InChIKey: YTUUBUJBFUTVOQ-NSHDSACASA-N

- ほほえんだ: CC(C)CC(=O)[C@H]1CCN(C1)C(=O)OC(C)(C)C

計算された属性

- せいみつぶんしりょう: 255.18300

- どういたいしつりょう: 255.18344366g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 18

- 回転可能化学結合数: 6

- 複雑さ: 318

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.2

- トポロジー分子極性表面積: 46.6Ų

じっけんとくせい

- PSA: 46.61000

- LogP: 2.79650

(S)-1-Boc-3-(3-methylbutanoyl)pyrrolidine セキュリティ情報

(S)-1-Boc-3-(3-methylbutanoyl)pyrrolidine 税関データ

- 税関コード:2933990090

- 税関データ:

中国税関番号:

2933990090概要:

293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

(S)-1-Boc-3-(3-methylbutanoyl)pyrrolidine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM198400-1g |

(S)-tert-Butyl 3-(3-methylbutanoyl)pyrrolidine-1-carboxylate |

1251570-77-0 | 95% | 1g |

$1284 | 2024-08-03 | |

| Alichem | A109004285-1g |

(S)-tert-Butyl 3-(3-methylbutanoyl)pyrrolidine-1-carboxylate |

1251570-77-0 | 95% | 1g |

$777.65 | 2023-09-03 | |

| Enamine | EN300-799057-1.0g |

tert-butyl (3S)-3-(3-methylbutanoyl)pyrrolidine-1-carboxylate |

1251570-77-0 | 95% | 1.0g |

$914.0 | 2024-05-21 | |

| Ambeed | A113961-1g |

(S)-tert-Butyl 3-(3-methylbutanoyl)pyrrolidine-1-carboxylate |

1251570-77-0 | 95+% | 1g |

$740.0 | 2024-04-25 | |

| Enamine | EN300-799057-2.5g |

tert-butyl (3S)-3-(3-methylbutanoyl)pyrrolidine-1-carboxylate |

1251570-77-0 | 95% | 2.5g |

$1791.0 | 2024-05-21 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1149677-1g |

(S)-tert-Butyl 3-(3-methylbutanoyl)pyrrolidine-1-carboxylate |

1251570-77-0 | 95+% | 1g |

¥10017.00 | 2024-08-09 | |

| Enamine | EN300-799057-0.1g |

tert-butyl (3S)-3-(3-methylbutanoyl)pyrrolidine-1-carboxylate |

1251570-77-0 | 95% | 0.1g |

$804.0 | 2024-05-21 | |

| Enamine | EN300-799057-0.25g |

tert-butyl (3S)-3-(3-methylbutanoyl)pyrrolidine-1-carboxylate |

1251570-77-0 | 95% | 0.25g |

$840.0 | 2024-05-21 | |

| Enamine | EN300-799057-0.05g |

tert-butyl (3S)-3-(3-methylbutanoyl)pyrrolidine-1-carboxylate |

1251570-77-0 | 95% | 0.05g |

$768.0 | 2024-05-21 | |

| Enamine | EN300-799057-10.0g |

tert-butyl (3S)-3-(3-methylbutanoyl)pyrrolidine-1-carboxylate |

1251570-77-0 | 95% | 10.0g |

$3929.0 | 2024-05-21 |

(S)-1-Boc-3-(3-methylbutanoyl)pyrrolidine 関連文献

-

1. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922

-

Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645

-

Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124

-

Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703

-

Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253

-

Fuxing Sun,Briana Aguila,Jason A. Perman,Shengqian Ma,Guangshan Zhu J. Mater. Chem. A, 2016,4, 15240-15246

-

Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227

-

Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563

-

Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512

-

Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006

(S)-1-Boc-3-(3-methylbutanoyl)pyrrolidineに関する追加情報

Comprehensive Overview of (S)-1-Boc-3-(3-methylbutanoyl)pyrrolidine (CAS No. 1251570-77-0)

(S)-1-Boc-3-(3-methylbutanoyl)pyrrolidine (CAS No. 1251570-77-0) is a high-value chiral intermediate widely used in pharmaceutical synthesis and organic chemistry research. This compound features a pyrrolidine core protected by a Boc (tert-butoxycarbonyl) group and functionalized with a 3-methylbutanoyl side chain, making it a versatile building block for drug discovery. Its stereospecific (S)-configuration is critical for applications in asymmetric synthesis, particularly in the development of bioactive molecules targeting neurological and metabolic disorders.

The growing demand for chiral auxiliaries and pharmaceutical intermediates has placed compounds like (S)-1-Boc-3-(3-methylbutanoyl)pyrrolidine at the forefront of modern medicinal chemistry. Researchers frequently search for "Boc-protected pyrrolidine derivatives" or "CAS 1251570-77-0 suppliers" to source this material for peptide mimetics and enzyme inhibitor studies. Its stability under mild conditions and compatibility with solid-phase synthesis techniques further enhance its utility in combinatorial chemistry libraries.

In the context of trending topics, this compound aligns with the rising interest in "green chemistry alternatives" and "sustainable synthetic routes." The 3-methylbutanoyl moiety offers opportunities for bio-catalytic modifications, addressing industry demands for environmentally friendly processes. Analytical methods such as HPLC and NMR are typically employed to verify the compound's high purity (>98%), a key concern for users searching "how to characterize Boc-pyrrolidine derivatives."

From a therapeutic perspective, the structural features of (S)-1-Boc-3-(3-methylbutanoyl)pyrrolidine make it relevant to current investigations into "GPCR-targeted drugs" and "allosteric modulators." The scaffold's conformational rigidity and hydrogen-bonding capacity are frequently discussed in forums about "privileged structures in drug design." Storage recommendations (typically -20°C under inert atmosphere) and handling precautions are common queries among laboratory technicians working with this air-sensitive material.

The synthetic versatility of this compound is evidenced by its role in preparing protease inhibitors and kinase-directed therapeutics, two hot areas in oncology research. Patent literature reveals its incorporation into clinical candidates addressing protein misfolding diseases, connecting it to Alzheimer's and Parkinson's research trends. Suppliers often highlight its availability in "multigram quantities" to meet the needs of preclinical development programs.

Quality control aspects of 1251570-77-0 generate substantial technical discussion, particularly regarding "residual solvent limits" and "enantiomeric excess verification." Advanced purification techniques like preparative SFC (supercritical fluid chromatography) are increasingly applied to meet stringent regulatory requirements for pharmaceutical intermediates. These technical nuances position the compound as a case study in modern "quality by design" principles.

Emerging applications in bioconjugation chemistry have expanded the relevance of this pyrrolidine derivative. The Boc group serves as a temporary protector during click chemistry reactions, while the carbonyl functionality allows subsequent oxime ligation - techniques dominating current literature on "antibody-drug conjugate development." This dual reactivity profile makes it valuable for researchers exploring "targeted drug delivery systems."

From a market perspective, the compound's patent status and generic synthesis pathways are frequently analyzed by competitive intelligence teams. The absence of heavy metal catalysts in its production aligns with tightening regulations on "elemental impurities" (ICH Q3D), a compliance issue driving formulation innovation. Such regulatory-compliant features make (S)-1-Boc-3-(3-methylbutanoyl)pyrrolidine a preferred choice over older-generation intermediates.

In educational settings, this molecule serves as an excellent example for teaching stereocontrol strategies and protecting group chemistry. Laboratory manuals often feature its synthesis to demonstrate Schotten-Baumann acylation techniques and chiral resolution methods. These pedagogical applications contribute to its persistent relevance in academic search queries about "advanced organic chemistry experiments."

The future trajectory for CAS 1251570-77-0 appears robust, with computational studies predicting expanded utility in fragment-based drug discovery. Its balanced lipophilicity (LogP ~2.1) and molecular weight (<500 Da) make it compliant with Lipinski's rule parameters - a frequent search term among medicinal chemists optimizing lead compounds. Continuous process improvements in its manufacturing also address industry needs for "cost-effective chiral building blocks."

1251570-77-0 ((S)-1-Boc-3-(3-methylbutanoyl)pyrrolidine) 関連製品

- 59379-02-1(tert-Butyl 3-formylpyrrolidine-1-carboxylate)

- 118156-93-7(tert-Butyl 3-formylpiperidine-1-carboxylate)

- 181269-69-2(tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate)

- 2137687-87-5(2-(3-ethyl-1-methyl-1H-pyrazol-5-yl)methyl-2H-1,2,3-triazol-4-amine)

- 2639453-74-8((3,3-Difluoro-1-phenylcyclobutyl)methanesulfonamide)

- 238403-28-6(Ethane-1,2-diol;triphenylphosphane)

- 933692-16-1(2-(4-(piperidin-1-ylmethyl)phenyl)acetic acid)

- 128273-61-0(4-(Pentafluoroethyl)benzonitrile)

- 2172048-65-4(2-({1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylformamido}oxy)acetic acid)

- 923248-12-8(6-hydroxy-N-(4-methoxyphenyl)methylpyridine-3-carboxamide)